Acid-PEG3-mono-methyl ester

概要

説明

Acid-PEG3-mono-methyl ester: is a polyethylene glycol (PEG) derivative with a terminal carboxylic acid and a mono-methyl ester moiety. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous environments. It is commonly used as a linker in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N’-dicyclohexylcarbodiimide (DCC) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG3-mono-methyl ester typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process can be summarized as follows:

Activation of Carboxylic Acid: The carboxylic acid group is activated using agents like EDC or DCC.

Esterification: The activated carboxylic acid reacts with methanol to form the mono-methyl ester.

Purification: The product is purified using techniques such as column chromatography to achieve high purity levels (≥95%)

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of carboxylic acid are activated using EDC or DCC.

Continuous Esterification: The esterification reaction is carried out in continuous reactors to ensure consistent product quality.

Automated Purification: Advanced purification techniques, including automated column chromatography and crystallization, are employed to achieve the desired purity

化学反応の分析

Types of Reactions:

Hydrolysis: Acid-PEG3-mono-methyl ester can undergo hydrolysis in the presence of water and a strong acid or base, resulting in the formation of polyethylene glycol and methanol

Amide Bond Formation: The carboxylic acid group can react with primary amines to form stable amide bonds, especially in the presence of activators like EDC and DCC

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as catalysts

Amide Bond Formation: EDC or DCC are commonly used as activators for the reaction with primary amines

Major Products:

Hydrolysis: Polyethylene glycol and methanol

Amide Bond Formation: Polyethylene glycol derivatives with amide linkages

科学的研究の応用

Applications in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to selectively degrade target proteins within cells. Acid-PEG3-mono-methyl ester serves as an alkyl/ether-based linker in the synthesis of PROTACs, facilitating the connection between the protein of interest and an E3 ubiquitin ligase.

- Mechanism : The linker allows for optimal distance and flexibility between the two binding domains, significantly impacting the efficacy of the PROTAC. The acid-sensitive moiety enables controlled release mechanisms, enhancing the therapeutic potential of the PROTACs .

Drug Delivery Systems

This compound plays a crucial role in drug delivery systems due to its ability to modify pharmacokinetic properties:

- Enhanced Solubility : By improving the solubility of hydrophobic drugs, this compound increases their bioavailability and circulation time in the bloodstream.

- Targeted Delivery : Its structure allows for targeted delivery to specific tissues or cells, which is particularly beneficial for peptide and protein-based therapeutics .

Biocompatibility and Stability

The biocompatibility of this compound makes it suitable for various biomedical applications:

- Interaction with Biological Molecules : Studies have shown that this compound interacts favorably with biological molecules, enhancing their stability and therapeutic profiles .

- Controlled Release : The acid-sensitive nature of the linker allows for hydrolysis under acidic conditions, enabling controlled release mechanisms that are advantageous in therapeutic applications.

Case Study 1: PROTAC Development

A recent study demonstrated the successful incorporation of this compound in developing PROTACs targeting specific oncogenic proteins. The resulting PROTACs exhibited enhanced degradation rates and improved selectivity against cancer cells compared to traditional small molecules.

Case Study 2: Drug Formulation

In another study focusing on peptide drug formulations, researchers utilized this compound to enhance the solubility and stability of therapeutic peptides. The modified peptides showed significantly improved pharmacokinetic profiles in preclinical models, suggesting its potential for clinical applications .

作用機序

The primary mechanism of action of Acid-PEG3-mono-methyl ester involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the presence of activators such as EDC and DCC, which activate the carboxylic acid group, making it more reactive towards nucleophilic attack by the amine group . The resulting amide bond is stable and resistant to hydrolysis, making it ideal for use in bioconjugation and drug delivery applications .

類似化合物との比較

Acid-PEG2-mono-methyl ester: Similar structure but with a shorter PEG chain.

Acid-PEG4-mono-methyl ester: Similar structure but with a longer PEG chain.

Acid-PEG3-di-methyl ester: Contains two methyl ester groups instead of one

Uniqueness: Acid-PEG3-mono-methyl ester is unique due to its specific PEG chain length and the presence of both a carboxylic acid and a mono-methyl ester moiety. This combination provides a balance between hydrophilicity and reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

生物活性

Acid-PEG3-mono-methyl ester is a specialized chemical compound that serves as a non-cleavable linker in bioconjugation and is particularly relevant in the context of drug development, specifically in the creation of Proteolysis Targeting Chimeras (PROTACs). This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHO

Molecular Weight: 264.3 g/mol

CAS Number: 1807505-26-5

Purity: Approximately 95%

This compound features a polyethylene glycol (PEG) backbone, which enhances its solubility in aqueous environments, making it suitable for biological applications. The presence of both azide and carboxylic acid functionalities allows for diverse chemical modifications and conjugations.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of PEG Derivative: PEG is reacted with appropriate reagents to introduce the azide and carboxylic acid functionalities.

- Esterification: Methyl alcohol is used to form the methyl ester group, resulting in this compound.

This synthetic pathway allows for precise control over the functionalization of the PEG chain, leading to high yields suitable for further applications in bioconjugation.

Biological Activity

This compound exhibits significant biological activity primarily through its role as a linker in PROTACs. PROTACs are bifunctional molecules that facilitate the targeted degradation of specific proteins by recruiting E3 ligases to these targets via the ubiquitin-proteasome system. The unique properties of this compound contribute to improved solubility and bioavailability in therapeutic contexts.

Table 1: Comparison of PEG Linkers

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | PEG derivative | Non-cleavable linker; azide and carboxylic acid |

| Tos-PEG3-t-butyl ester | PEG derivative | Contains t-butyl protecting group; good leaving group |

| Hydroxy-PEG3-Tos | PEG derivative | Hydroxyl group allows further derivatization |

Applications

- Drug Development: this compound is utilized in the design and synthesis of PROTACs, which have shown promise in targeting various diseases by degrading specific proteins implicated in disease pathways.

- Bioconjugation: Its ability to form stable conjugates makes it valuable for creating targeted drug delivery systems.

Case Studies

Case Study 1: PROTAC Development

A study demonstrated the effectiveness of this compound as a linker in PROTACs targeting oncogenic proteins. The use of this linker enhanced the degradation efficiency of target proteins, leading to significant reductions in cell proliferation rates in cancer cell lines.

Case Study 2: Antioxidant Activity

In another investigation, researchers evaluated the antioxidant properties of compounds linked via this compound. The results indicated that these conjugates exhibited enhanced radical scavenging activities compared to their non-conjugated counterparts, suggesting potential applications in oxidative stress-related conditions.

Research Findings

Recent studies highlight the versatility and efficacy of this compound in various biochemical applications:

- Enhanced Solubility: The PEG component significantly increases solubility, allowing for better bioavailability in therapeutic formulations .

- Targeted Degradation Mechanism: Research indicates that PROTACs utilizing this compound effectively recruit E3 ligases, facilitating targeted protein degradation .

- Biocompatibility: The compound has shown favorable biocompatibility profiles in preliminary studies, making it a promising candidate for further development .

特性

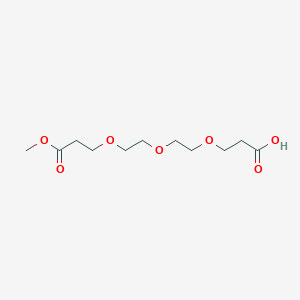

IUPAC Name |

3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O7/c1-15-11(14)3-5-17-7-9-18-8-6-16-4-2-10(12)13/h2-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIORLLUIQECST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254426 | |

| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807505-26-5 | |

| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807505-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。